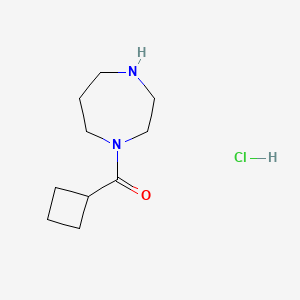

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

cyclobutyl(1,4-diazepan-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10(9-3-1-4-9)12-7-2-5-11-6-8-12;/h9,11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZBHERJFQZKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step A: Amide Bond Formation

The initial step involves coupling a suitable carboxylic acid derivative with a primary amine. For example, using 4-chloro-3-nitrobenzoyl chloride or its derivatives, which are reacted with amines such as cyclobutylamine or 1,4-diazepane derivatives.

Carboxylic acid derivative + Amine → Amide intermediate

This step is typically performed in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), with coupling agents such as HATU or EDCI, and bases like DIPEA or triethylamine to facilitate the reaction.

Step B: Cyclization to Form Diazepane Ring

The key heterocyclic ring, 1,4-diazepane, is constructed via cyclization of the amide intermediates. This often involves nucleophilic aromatic substitution or intramolecular cyclization under reflux conditions, sometimes facilitated by catalysts or specific solvents like acetonitrile or dichloromethane.

Step C: Introduction of Cyclobutyl Group

The cyclobutyl moiety is introduced through nucleophilic substitution or reductive amination. For example, reacting the amide or amine intermediates with cyclobutyl derivatives under conditions that favor substitution, such as in the presence of bases or reducing agents.

Step D: Final Salt Formation

The free base compound is then treated with hydrochloric acid (HCl) in a suitable solvent, such as ethanol or ethyl acetate, to produce the hydrochloride salt. This step involves careful control of pH and temperature to maximize yield and purity.

Base compound + HCl (gas or solution) → Hydrochloride salt

Representative Data and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Amide coupling | Carboxylic acid + Amine + HATU/EDCI | DCM or THF | Room temperature to 0°C | Use of DIPEA as base |

| Cyclization | Intramolecular nucleophilic substitution | Acetonitrile or DCM | Reflux | Catalysts may be used |

| Cyclobutyl introduction | Cyclobutyl derivatives + Base | DCM or THF | Room temperature | Reductive amination possible |

| Salt formation | HCl (gas or solution) | Ethanol or ethyl acetate | Room temperature | Precipitation of salt |

Data Tables and Research Findings

The synthesis of similar compounds, such as those detailed in recent patents and research articles, demonstrates the feasibility of constructing such molecules via modular approaches. For example, a process involving amide coupling followed by cyclization and salt formation has been described for related diazepane derivatives, emphasizing high yields and scalability.

| Process Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Amide coupling | Carboxylic acid + Amine | DCM, DIPEA, room temperature | ~85% | Patent EP3216784NWB1 |

| Cyclization | Intramolecular condensation | Reflux, acetonitrile | ~78% | Patent EP3216784NWB1 |

| Salt formation | HCl gas | Room temperature | Quantitative | Patent EP3216784NWB1 |

Notes on Optimization and Scale-Up

Research indicates that optimizing solvent choice, reaction temperature, and reagent equivalents is crucial for large-scale synthesis. For instance, using ethanol as a solvent during salt formation improves crystallinity and purity, while controlled reflux conditions enhance cyclization efficiency. Additionally, employing catalytic hydrogenation for nitro group reduction, as demonstrated in related syntheses, can improve overall process efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the cyclobutyl group, using reagents such as alkyl halides or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base, nucleophiles in polar solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or substituted diazepanes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer and Antituberculosis Activities

Derivatives of cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride have been synthesized and screened for biological activities, particularly against cancer cell lines and Mycobacterium tuberculosis. Reductive amination methods are commonly employed to synthesize these derivatives, which have shown significant anticancer and antituberculosis activities, indicating their potential as therapeutic agents .

Histamine H3 Receptor Modulation

The compound acts as a selective antagonist for the histamine H3 receptor, which is implicated in various neurological disorders. Research has demonstrated that compounds targeting this receptor can improve conditions such as cognitive deficits, sleep disturbances, and other neuropsychiatric disorders . This receptor modulation is crucial for developing treatments for diseases like Alzheimer's and Parkinson's.

Targeted Drug Delivery Systems

this compound is being explored as a carrier for targeted drug delivery systems. By conjugating this compound with active pharmaceutical ingredients (APIs), researchers aim to enhance the specificity and controlled release profiles of therapeutic agents. In vitro and in vivo studies have indicated improved therapeutic outcomes with these drug-carrier complexes .

Materials Chemistry

Coordination Polymers and Metal-Organic Frameworks (MOFs)

In materials chemistry, this compound serves as a linker in the synthesis of coordination polymers and MOFs. These materials exhibit unique properties suitable for applications in catalysis, sensing, and gas storage. The solvothermal synthesis approach allows for the formation of MOFs with specific pore sizes and functionalities, leading to excellent gas adsorption capacities .

Environmental Chemistry

Environmental Sensing and Catalysis

The compound's derivatives are being investigated for their potential use in environmental sensing applications. By incorporating this compound into coordination polymers, researchers have tested these materials for their ability to detect environmental pollutants and facilitate catalytic reactions that promote environmentally friendly processes .

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a stationary phase modifier in chromatography. Its incorporation into chromatographic columns enhances the separation efficiency of complex mixtures by improving interactions between analytes and the stationary phase. Studies have shown that modified columns exhibit superior resolution for various compounds .

Summary of Findings

The diverse applications of this compound demonstrate its significance across multiple scientific disciplines. Below is a summary table highlighting key applications:

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical Sciences | Anticancer & Antituberculosis | Significant activity against cancer cell lines; potential therapeutic agents |

| Histamine H3 Receptor Modulation | Potential treatment for cognitive deficits and sleep disorders | |

| Targeted Drug Delivery | Enhanced specificity and controlled release profiles in drug-carrier complexes | |

| Materials Chemistry | Coordination Polymers & MOFs | Unique properties for catalysis and gas storage; excellent adsorption capacities |

| Environmental Chemistry | Environmental Sensing | Materials capable of detecting pollutants; facilitating green catalytic processes |

| Analytical Chemistry | Chromatography | Improved separation efficiency and resolution in complex mixtures |

Wirkmechanismus

The mechanism of action of Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride

- CAS No.: 926193-28-4

- Molecular Formula : C₁₀H₁₈N₂O·HCl

- Molecular Weight : 218.73 g/mol (base: 182.26 g/mol)

- Structure : Features a cyclobutyl group linked via a ketone to a 1,4-diazepane (7-membered ring with two nitrogen atoms at positions 1 and 4) .

Synthesis: A patent (EP 4 374 877 A2) describes a method for synthesizing cyclobutylamine derivatives via condensation reactions, such as reacting methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride with tosylates. While this example pertains to a cyclopentane analog (Reference Example 87), similar strategies likely apply to the target compound .

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the Sibutramine Family

Sibutramine-related compounds (USP standards) share cyclobutyl motifs but differ in substituents and pharmacological targets:

Key Structural Differences :

- The target compound replaces chlorophenyl and alkylamine groups in Sibutramine analogs with a 1,4-diazepane ring. This likely enhances solubility and alters receptor affinity due to the larger, flexible heterocycle .

- The ketone linker in the target compound may influence metabolic stability compared to ester or amine linkages in Sibutramine derivatives.

Comparison with Diazepane-Containing Analogues

1-(1,4-Diazepan-1-yl)-3-methylbutan-1-one Hydrochloride (American Elements, CAS unspecified):

- Molecular Formula : Likely C₁₀H₁₉N₂O·HCl (estimated).

- Key Differences: Replaces cyclobutyl with a 3-methylbutanone chain.

Biologische Aktivität

Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the modulation of various receptor systems. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structure and Properties

This compound can be characterized by its unique molecular structure that incorporates a cyclobutyl group and a 1,4-diazepane moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as modulators of the CB2 receptor , which is part of the endocannabinoid system. The CB2 receptor is primarily associated with immune system regulation and has been implicated in various therapeutic applications, including pain relief and anti-inflammatory effects.

Key Findings on CB2 Modulation:

- Agonist Activity : Compounds that bind to the CB2 receptor can exhibit agonistic properties, leading to anti-inflammatory effects and pain modulation in preclinical models .

- Inverse Agonist Activity : Some compounds may also act as inverse agonists, potentially providing therapeutic benefits in conditions characterized by excessive receptor activity .

1. Pain Relief

Studies have shown that CB2 receptor activation can inhibit pain responses induced by thermal or other stimuli. For instance:

- Animal Models : In rodent models, selective CB2 agonists have been demonstrated to blunt pain responses effectively .

2. Anti-inflammatory Effects

CB2 receptor modulators have been explored for their potential to suppress inflammation:

- Case Studies : Research indicates that CB2 selective agonists can reduce inflammatory markers in various animal models .

3. Neuroprotective Effects

The expression of CB2 receptors in the central nervous system suggests a role in neuroprotection:

- Neuropathic Pain Studies : Activation of CB2 receptors has been linked to reduced neuropathic pain responses .

Clinical Implications

The pharmacological profile of this compound suggests potential applications in treating conditions such as:

- Chronic Pain : Due to its action on the CB2 receptor.

- Inflammatory Disorders : As a modulator of immune response.

- Neurological Disorders : Given its neuroprotective properties.

Data Table

Q & A

Q. What synthetic routes are commonly employed for synthesizing Cyclobutyl(1,4-diazepan-1-yl)methanone hydrochloride?

- Methodological Answer : The synthesis typically involves coupling a cyclobutylcarboxylic acid derivative with a 1,4-diazepane intermediate. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU (1.1 eq) or EDC hydrochloride (1.1 eq) with HOBt (1.1 eq) in dichloromethane (DCM) or DMF .

- Amine coupling : React with 1,4-diazepane hydrochloride (1 eq) in the presence of a base such as DIPEA (3 eq) at room temperature for 30 minutes to 2 hours .

- Workup : Extract with aqueous NaHCO₃, dry organic layers (MgSO₄), and purify via flash chromatography. Yields range from 80% to 115%, depending on reagent efficiency .

Table 1 : Example Reagents and Conditions

| Step | Reagent/Condition | Solvent | Yield | Reference |

|---|---|---|---|---|

| Coupling | HATU/DIPEA | DCM | 115% | |

| Coupling | EDC/HOBt/TEA | DMF | 80% |

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) identifies proton environments (e.g., cyclobutyl protons at δ 2.05–1.99 ppm, diazepane protons at δ 3.82–2.56 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ = 340.17) and purity .

- Elemental Analysis : Confirms Cl⁻ content via titration or combustion analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Reagent Selection : Compare coupling agents (HATU vs. EDC) for efficiency. HATU often provides higher yields due to superior activation of carboxylic acids .

- Solvent Screening : Test polar aprotic solvents (DMF vs. DCM) to enhance solubility and reaction kinetics.

- Temperature Control : Elevated temperatures (40–50°C) may reduce reaction time but risk side reactions.

- Byproduct Analysis : Use TLC or HPLC to monitor intermediates and adjust stoichiometry .

Q. How are polymorphic forms of this compound analyzed and stabilized?

- Methodological Answer : Polymorph characterization involves:

- X-ray Powder Diffraction (XRPD) : Identify distinct d-spacings (e.g., 8.46 Å, 6.27 Å) to differentiate crystalline forms .

- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpies (e.g., onset at 150°C, peak at 170°C) to assess thermal stability .

- Solid-State NMR : Use ¹³C cross-polarization magic-angle spinning (CP/MAS) to detect conformational differences .

- Stabilization : Store under anhydrous conditions (2–8°C) to prevent hygroscopic phase transitions .

Q. How can contradictory spectroscopic data during characterization be resolved?

- Methodological Answer :

- Cross-Validation : Combine ¹H-NMR, ¹³C-NMR, and LC-MS to resolve ambiguities (e.g., overlapping proton signals in δ 2.5–3.0 ppm regions) .

- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .

- High-Resolution MS : Confirm exact mass (e.g., 522.078 Da) to rule out impurities .

Q. What strategies are used to identify biological targets (e.g., orexin receptors) for this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-orexin-A) to measure competitive inhibition in vitro .

- Computational Docking : Perform molecular dynamics simulations to predict binding affinity to orexin receptor subtypes (OX1R/OX2R) .

- In Vivo Studies : Assess sleep-wake cycle modulation in rodent models to infer orexin receptor antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.